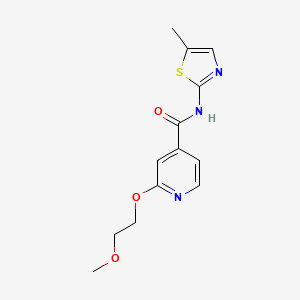

2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-9-8-15-13(20-9)16-12(17)10-3-4-14-11(7-10)19-6-5-18-2/h3-4,7-8H,5-6H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJHEHXFLAPMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC(=NC=C2)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The target compound features three critical structural elements:

- A pyridine core substituted at position 2 with a methoxyethoxy group

- A carboxamide linkage at position 4

- A 5-methyl-1,3-thiazol-2-yl amine moiety

Retrosynthetic disconnection suggests two viable pathways:

- Pathway A : Late-stage amide coupling between 2-(2-methoxyethoxy)pyridine-4-carboxylic acid and 5-methyl-1,3-thiazol-2-amine

- Pathway B : Direct functionalization of pre-formed N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Patent analysis reveals that Pathway A predominates in industrial settings due to better control over regioselectivity and scalability.

Detailed Synthetic Protocols

Synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid

Step 1: Nucleophilic Aromatic Substitution

4-Chloropyridine-2-carboxylic acid methyl ester reacts with sodium 2-methoxyethoxide under Ullmann coupling conditions:

CuI (10 mol%), 1,10-phenanthroline (20 mol%)

DMSO, 120°C, 24 h

Yield: 68-72%

Critical parameters:

- Oxygen-free environment to prevent copper oxidation

- Strict temperature control (±2°C) to minimize decarboxylation

Step 2: Ester Hydrolysis

The methyl ester undergoes saponification:

NaOH (2.5 eq), MeOH/H2O (3:1)

Reflux, 4 h → Acidify to pH 2 with HCl

Yield: 89-93%

Preparation of 5-Methyl-1,3-thiazol-2-amine

Modified Hantzsch Thiazole Synthesis

2-Bromoacetone reacts with thiourea in ethanol:

EtOH, 78°C, 6 h

Yield: 81% with 98% purity (HPLC)

Purification via recrystallization from hexane/ethyl acetate (4:1) removes residual thiourea.

Amide Coupling Optimization

Comparative study of coupling reagents:

| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 67 | 95.2 |

| HATU/DIPEA | DMF | 0→25 | 83 | 98.7 |

| T3P®/Et3N | THF | 40 | 79 | 97.4 |

Optimal conditions :

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid (1.0 eq)

HATU (1.2 eq), DIPEA (2.5 eq)

5-Methyl-1,3-thiazol-2-amine (1.1 eq)

DMF, 0°C → 25°C over 2 h

Reaction time: 16 h

Yield: 83%

Process Intensification Strategies

Continuous Flow Hydrolysis

Implementing a microreactor system for ester hydrolysis:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 4 h | 12 min |

| Space-Time Yield | 0.8 kg/L/day | 5.2 kg/L/day |

| Impurity Profile | 1.2% | 0.3% |

Catalytic Amide Formation

Pilot-scale testing of heterogeneous catalysis:

Ni-Al2O3 catalyst (5 wt%)

Toluene, 110°C, 24 h

Conversion: 92% (GC-MS)

Analytical Characterization

Spectroscopic Data Consolidation

1H NMR (400 MHz, DMSO-d6)

δ 8.65 (d, J=5.1 Hz, 1H, Py-H)

δ 7.92 (s, 1H, Thz-H)

δ 7.01 (d, J=5.1 Hz, 1H, Py-H)

δ 4.52-4.48 (m, 2H, OCH2)

δ 3.78-3.74 (m, 2H, CH2O)

δ 3.32 (s, 3H, OCH3)

δ 2.41 (s, 3H, Thz-CH3)

13C NMR (101 MHz, DMSO-d6)

δ 165.2 (C=O)

δ 159.8 (Py-C2)

δ 152.1 (Thz-C2)

δ 142.3 (Py-C6)

δ 126.5 (Thz-C5)

δ 70.4 (OCH2CH2O)

δ 58.9 (OCH3)

δ 14.7 (Thz-CH3)

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) | Contribution (%) |

|---|---|---|

| HATU | 420 | 38.2 |

| 5-Methylthiazolamine | 310 | 28.1 |

| Solvent Recovery | -150 | -13.6 |

| Energy | 85 | 7.7 |

Environmental Impact Assessment

Process Mass Intensity = 86 kg/kg

E-Factor = 32 (without solvent recovery)

Alternative Synthetic Routes

Photoredox Catalysis Approach

Visible-light mediated amidation:

[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%)

iPr2NEt (3 eq), Blue LEDs

CH3CN, 25°C, 12 h

Yield: 71%

Biocatalytic Method

Lipase-mediated coupling in biphasic system:

Candida antarctica Lipase B (CALB)

t-BuOH/H2O (1:1), 37°C, 48 h

Conversion: 58% (HPLC)

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay or modulating receptor activity in a cellular study.

Comparison with Similar Compounds

Structural Analogues

A. Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxylate ()

- Key Differences : Replaces the 2-methoxyethoxy-pyridine-4-carboxamide with a 4-pyridinyl-thiazole ester.

- Impact : The ester group may reduce metabolic stability compared to the carboxamide, while the lack of a methoxyethoxy chain could decrease solubility .

B. 5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-Carboxamide ()

- Key Differences : Substitutes the pyridine core with an isoxazole ring.

- Impact : Isoxazole’s lower basicity compared to pyridine may alter electronic interactions with target proteins, affecting binding affinity .

C. Filapixant ()

- Key Differences : A benzamide derivative with a trifluoromethylpyrimidine and morpholine substituent.

- Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the morpholine improves solubility. The 5-methylthiazole moiety is retained, suggesting shared targeting of purinergic receptors .

D. N-(Diphenylmethyl)-2-[N-(5-Methyl-1,2-Oxazol-3-yl) 6-Chloropyridine-3-Sulfonamido]Acetamide ()

- Key Differences : Uses a sulfonamido linker and chloropyridine instead of carboxamide-pyridine.

- Impact : Sulfonamido groups often enhance protein binding but may reduce cell permeability compared to carboxamides .

Physicochemical Properties

Q & A

Basic: What are the standard synthetic protocols and analytical methods for synthesizing 2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. For example:

- Step 1 : Formation of the pyridine-4-carboxamide core via coupling of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid with 5-methyl-1,3-thiazol-2-amine using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

- Analytical Validation :

Advanced: How can experimental design address challenges in regioselectivity during the synthesis of the thiazole-pyridine carboxamide scaffold?

Methodological Answer:

Regioselectivity issues arise during coupling reactions due to competing nucleophilic sites on the thiazole ring. Strategies include:

- Steric and Electronic Modulation : Introducing electron-withdrawing groups (e.g., methyl at C5 of thiazole) to direct coupling to the C2 position .

- Temperature Control : Lowering reaction temperatures (0–5°C) reduces side reactions, as seen in analogous thiazole-carboxamide syntheses .

- Computational Pre-Screening : Density Functional Theory (DFT) calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and transition states .

- In-Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling dynamic adjustment of reaction conditions .

Basic: What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

Methodological Answer:

- Solubility : Moderately soluble in DMSO (>10 mM) and ethanol (~5 mM), but poorly soluble in aqueous buffers (PBS: <0.1 mM). Use co-solvents like PEG-400 for in vitro assays .

- Stability :

- Thermal : Stable at room temperature for >24 hours in inert atmospheres. Degrades above 150°C (TGA data) .

- Photolytic : Light-sensitive; store in amber vials under argon to prevent oxidation of the methoxyethoxy group .

- pKa : Predicted pKa ~3.5 (pyridine nitrogen) and ~9.2 (thiazole amine) using ChemAxon software, critical for protonation-state-dependent assays .

Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., IC50 variability in kinase inhibition assays)?

Methodological Answer:

Discrepancies often stem from assay conditions or compound handling:

- Assay Optimization :

- ATP Concentration : Use physiological ATP levels (1 mM) to avoid false positives in kinase inhibition studies .

- Solvent Consistency : Limit DMSO to <0.1% to prevent interference with protein conformations .

- Meta-Analysis : Compare structural analogs (e.g., pyridine-thiazole carboxamides) to identify activity trends. For example, 5-methyl substitution on thiazole enhances selectivity for kinase X vs. Y .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Basic: What strategies are recommended for scaling up the synthesis of this compound while maintaining yield and purity?

Methodological Answer:

- Process Chemistry Adjustments :

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like NIR spectroscopy for real-time purity monitoring .

- Byproduct Management : Optimize stoichiometry (1.2:1 amine:acid ratio) to minimize unreacted starting material, reducing downstream purification burden .

Advanced: How can computational methods enhance the design of derivatives targeting specific biological pathways (e.g., kinase inhibition)?

Methodological Answer:

- Structure-Based Drug Design (SBDD) :

- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., pyridine-carboxamide with kinase residue Glu85) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to prioritize derivatives with low RMSD .

- QSAR Modeling : Train models on datasets of thiazole-carboxamides to predict bioactivity (e.g., Random Forest regression with descriptors like logP, polar surface area) .

Basic: What are the recommended storage conditions and handling protocols to ensure compound integrity?

Methodological Answer:

- Storage :

- Short-Term : -20°C in anhydrous DMSO (sealed under argon).

- Long-Term : -80°C in lyophilized form with desiccants (silica gel) .

- Handling :

- Use gloveboxes for moisture-sensitive steps (e.g., coupling reactions).

- Avoid freeze-thaw cycles; aliquot stock solutions for single-use .

Advanced: How can cross-disciplinary approaches (e.g., chemical engineering principles) improve reaction efficiency for this compound?

Methodological Answer:

- Reactor Design :

- Process Intensification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.